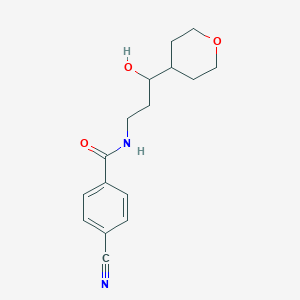

4-氰基-N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

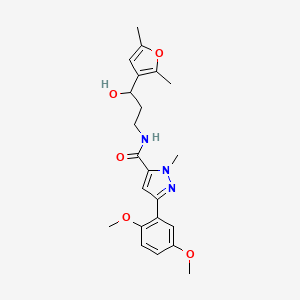

“4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide” is a complex organic compound. It contains a cyano group (-CN), a benzamide moiety, and a tetrahydropyran ring. The compound is likely to be a derivative of polysubstituted 2-amino-4H-pyran-3-carbonitrile . These compounds are important heterocyclic compounds with a wide range of interesting biological activities .

Synthesis Analysis

The synthesis of such compounds often involves multicomponent reactions (MCR) of aldehydes or isatin with malononitrile and β-ketoesters . In a typical procedure, the reactants are mixed and stirred at low temperatures, and the progress of the reaction is monitored using techniques like TLC .Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups. The tetrahydropyran ring provides a cyclic structure, while the benzamide and cyano groups contribute to the polarity of the molecule .Chemical Reactions Analysis

The compound, due to its functional groups, can undergo a variety of chemical reactions. For instance, the cyano group can participate in nucleophilic substitution reactions, and the benzamide moiety can undergo hydrolysis .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. For instance, tetrahydro-4H-pyran-4-one, a related compound, is a liquid with a refractive index of 1.452, a boiling point of 166-166.5 °C, and a density of 1.084 g/mL at 25 °C .科学研究应用

化学合成与催化

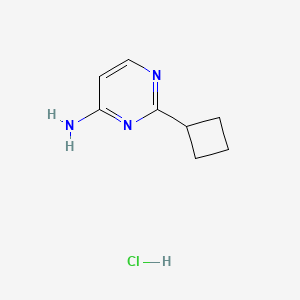

4-氰基-N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)苯甲酰胺及其相关化合物已被研究其在化学合成中的作用,特别是在催化中。例如,一种合成 CCR5 拮抗剂的有效方法涉及使用结构上类似于 4-氰基-N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)苯甲酰胺的化合物,突出了该化合物在药物化学和药物开发中的潜力 (Ikemoto et al., 2005)。

生物活性与药理学

研究还探索了与 4-氰基-N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)苯甲酰胺相关的化合物的生物活性,特别是在药理学应用的背景下。例如,一项关于类似化合物对代谢型谷氨酸受体亚型 5 (mGluR5) 的选择性正变构调节的研究表明在大鼠行为模型中具有潜在的抗精神病样效应,这可能对开发新的精神疾病治疗方法产生影响 (Kinney et al., 2005)。

材料科学与高分子化学

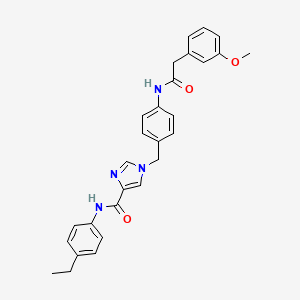

在材料科学和高分子化学领域,结构上与 4-氰基-N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)苯甲酰胺相关的化合物的反应性已被用于开发新材料。一项研究证明了使用苯乙酸,一种与 4-氰基-N-(3-羟基-3-(四氢-2H-吡喃-4-基)丙基)苯甲酰胺相似的酚类化合物,来增强含羟基分子的对苯并恶嗪环形成的反应性,从而合成几乎 100% 生物基苯并恶嗪端封分子,在广泛的领域具有潜在应用 (Trejo-Machin et al., 2017)。

安全和危害

未来方向

作用机制

Target of Action

Similar compounds have been known to interact with a variety of biological targets, suggesting a potential for diverse interactions .

Mode of Action

It’s known that the compound can be used as a key intermediate for subsequent transformations .

Biochemical Pathways

Similar compounds have been shown to have a wide range of pharmacological properties .

Pharmacokinetics

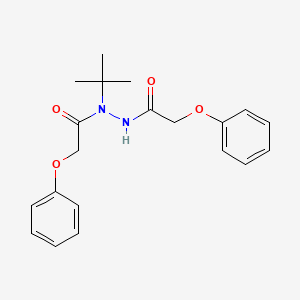

These include a relatively low molecular weight (435.472 Da), a moderate number of hydrogen bond acceptors (8) and donors (2), and a relatively low LogP value (1.06), which suggests it may have a good balance of hydrophilic and lipophilic properties .

Result of Action

Similar compounds have been shown to have a wide range of biological activities .

Action Environment

Similar compounds have been shown to be stable under a variety of conditions .

属性

IUPAC Name |

4-cyano-N-[3-hydroxy-3-(oxan-4-yl)propyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O3/c17-11-12-1-3-14(4-2-12)16(20)18-8-5-15(19)13-6-9-21-10-7-13/h1-4,13,15,19H,5-10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLMIANDXZKTCDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1C(CCNC(=O)C2=CC=C(C=C2)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-cyano-N-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,6-dimethylphenyl)-8-methyl-8H-thieno[2,3-b]indole-2-carboxamide](/img/structure/B2988430.png)

![1-[2-[(3,5-Dimethylpyrazol-1-yl)methyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2988434.png)

![1-({1-[2-(4-Methoxyphenyl)acetyl]azetidin-3-yl}methyl)pyrrolidine-2,5-dione](/img/structure/B2988437.png)

![7-Chloro-2-[(4-nitrophenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2988440.png)